

# A Comparative Spectroscopic Guide to Substituted 1H-Indazol-3-amine Isomers

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## Compound of Interest

Compound Name: **1H-Indazol-3-amine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of substituted **1H-Indazol-3-amine** isomers, critical scaffolds in medicinal chemistry and drug development. By presenting objective experimental data, this document aims to facilitate the identification and characterization of these important heterocyclic compounds. The structural nuances of indazole isomers, particularly the distinction between N1- and N2-substituted derivatives, significantly influence their biological activity, making precise spectroscopic analysis paramount.

## Distinguishing Isomers: A Spectroscopic Overview

The differentiation of substituted **1H-Indazol-3-amine** isomers is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The position of substituents on the indazole ring and the tautomeric form (1H vs. 2H) give rise to distinct spectral fingerprints.

Key Differentiators:

- **<sup>1</sup>H NMR:** The chemical shift of the indazole ring protons, especially the proton at the C7 position, is a reliable indicator for distinguishing between 1H and 2H isomers. In 2H-isomers, the C7-H proton is typically deshielded and appears at a higher frequency compared to the corresponding 1H-isomer due to the anisotropic effect of the N1 lone pair.<sup>[1]</sup> The presence of a broad singlet corresponding to the N1-H proton is characteristic of 1H-indazoles.

- $^{13}\text{C}$  NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are sensitive to the electronic environment and can effectively differentiate between isomers.
- IR Spectroscopy: The N-H stretching vibrations in the IR spectrum can help identify the presence of the 1H-indazole tautomer. Primary amine ( $\text{NH}_2$ ) stretches are also characteristic.
- Mass Spectrometry: The fragmentation patterns observed in mass spectra can provide valuable information about the substitution pattern and help confirm the molecular weight of the isomers.

## Quantitative Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of substituted **1H-Indazol-3-amine** isomers, collated from various research publications.

**Table 1:  $^1\text{H}$  NMR Spectral Data (Chemical Shifts in  $\delta$ , ppm)**

Compound	Solvent	H4	H5	H6	H7	Other Key Signals
5-Bromo-1H-indazol-3-amine	DMSO-d <sub>6</sub>	7.41 (d)	7.25 (dd)	-	7.70 (d)	5.33 (s, NH <sub>2</sub> ), 12.23 (s, NH)
7-Bromo-4-chloro-1H-indazol-3-amine	DMSO-d <sub>6</sub>	-	6.85 (d)	-	7.41 (d)	5.33 (s, NH <sub>2</sub> ), 12.23 (s, NH)[2]
3-Phenyl-1H-indazole-6-carbonitrile	CDCl <sub>3</sub>	7.45 (d)	7.59-7.49 (m)	-	8.12 (d)	7.70 (s), 7.94 (d, 2H), 11.20 (br, NH)[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	CDCl <sub>3</sub>	7.46-7.42 (m)	7.60-7.49 (m)	-	8.11 (d)	7.98 (d, 2H), 12.09 (br, NH)[3]
6-Nitro-3-phenyl-1H-indazole	CDCl <sub>3</sub>	-	7.61-7.51 (m)	-	8.26 (s)	7.98-7.96 (m, 2H), 8.14-8.07 (m, 2H), 11.63 (br, NH)[3]

**Table 2: <sup>13</sup>C NMR Spectral Data (Chemical Shifts in  $\delta$ , ppm)**

Compound	Solvent	C3	C3a	C4	C5	C6	C7	C7a	Other Key Signals
7-Bromo-4-chloro-1H-indazo-1-amine	DMSO-d <sub>6</sub>	149.1	125.2	111.9	119.1	129.5	101.0	141.1	-
3-Phenyl-1H-indazo-6-carbonitrile	CDCl <sub>3</sub>	146.51	122.53	110.18	123.57	119.08	123.07	140.26	132.22, 129.17, 128.97, 127.72, 115.50, [3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	CDCl <sub>3</sub>	146.42	122.63	113.00	124.57	124.27	120.80	136.97	132.54, 128.94, 128.64, 127.73, 125.51, [3]
6-Nitro-3-	CDCl <sub>3</sub>	146.99	122.07	106.96	116.19	146.56	124.13	140.32	132.02, 129.27

phenyl								,	
-1H-									129.17
indazo								,	
le									127.72
								[3]	
									147.93
6-								,	
Nitro-									139.67
3-(4-								,	
nitroph	CD <sub>3</sub> C	147.10	122.17	108.12	116.70	143.11	-		128.22
enyl)-1	OCD <sub>3</sub>								
H-									124.55
indazo								,	
le									124.05
								[3]	

**Table 3: Infrared (IR) Spectroscopy Data (Absorption Bands in cm<sup>-1</sup>)**

Compound	N-H Stretch (Amine)	N-H Stretch (Indazole)	C=N Stretch	Aromatic C-H Stretch	Other Key Bands
3-Phenyl-1H-indazole-6-carbonitrile	-	~3100-3300 (broad)	~1600-1650	~3000-3100	2220 (C≡N) [3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	-	~3100-3300 (broad)	~1600-1650	~3000-3100	1340, 1169, 1124, 1055 (C-F)[3]
5-Fluoro-1H-indazole-3-carboxaldehyde	-	3315, 3185	1683, 1656	-	1671 (C=O) [4]
1H-indazole-3,5-dicarboxaldehyde	-	3268	1616	-	1672 (C=O) [4]

**Table 4: Mass Spectrometry Data (Expected m/z values)**

Compound	Molecular Ion [M] <sup>+</sup>	Base Peak	Key Fragment Ions
1H-Indazol-3-amine	133	133	104, 77[5]
3-Phenyl-1H-indazole-6-carbonitrile	219	219	192, 164, 77, 51[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	262	262	243, 235, 77, 51[3]

## Experimental Protocols

Accurate spectroscopic characterization is contingent upon meticulous experimental execution. The following are detailed methodologies for the key analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical environment of protons and carbons and to differentiate between isomers.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[6\]](#)
- Sample Preparation: 5-10 mg of the purified isomer is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The choice of solvent can affect the chemical shifts of exchangeable protons (NH, NH<sub>2</sub>). The solution is then filtered into a 5 mm NMR tube.[\[7\]](#)
- <sup>1</sup>H NMR Spectroscopy: A standard one-dimensional <sup>1</sup>H NMR spectrum is acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[\[7\]](#)
- <sup>13</sup>C NMR Spectroscopy: A proton-decoupled <sup>13</sup>C NMR spectrum is acquired. A larger number of scans is generally required compared to <sup>1</sup>H NMR.[\[7\]](#)
- 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are often employed for unambiguous assignment of proton and carbon signals, especially for complex structures. COSY helps establish <sup>1</sup>H-<sup>1</sup>H correlations, HSQC correlates directly bonded <sup>1</sup>H and <sup>13</sup>C atoms, and HMBC reveals long-range <sup>1</sup>H-<sup>13</sup>C correlations.[\[7\]](#)

## Infrared (IR) Spectroscopy

- Objective: To identify functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - KBr Pellet: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[\[7\]](#)
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[\[7\]](#)

- Data Acquisition: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

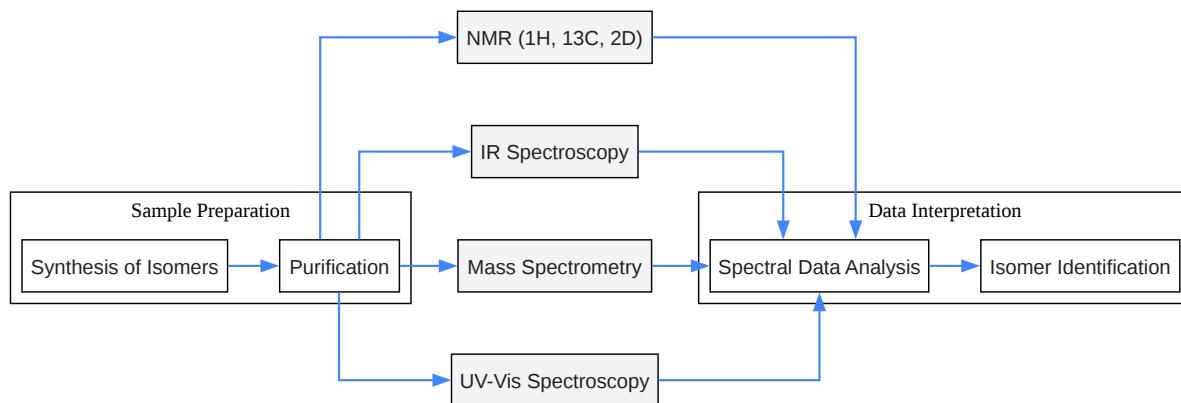
- Objective: To determine the molecular weight and fragmentation pattern of the isomers.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.
- Data Acquisition: For electron ionization (EI), a standard electron energy of 70 eV is typically used. The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured.

## UV-Vis Spectroscopy

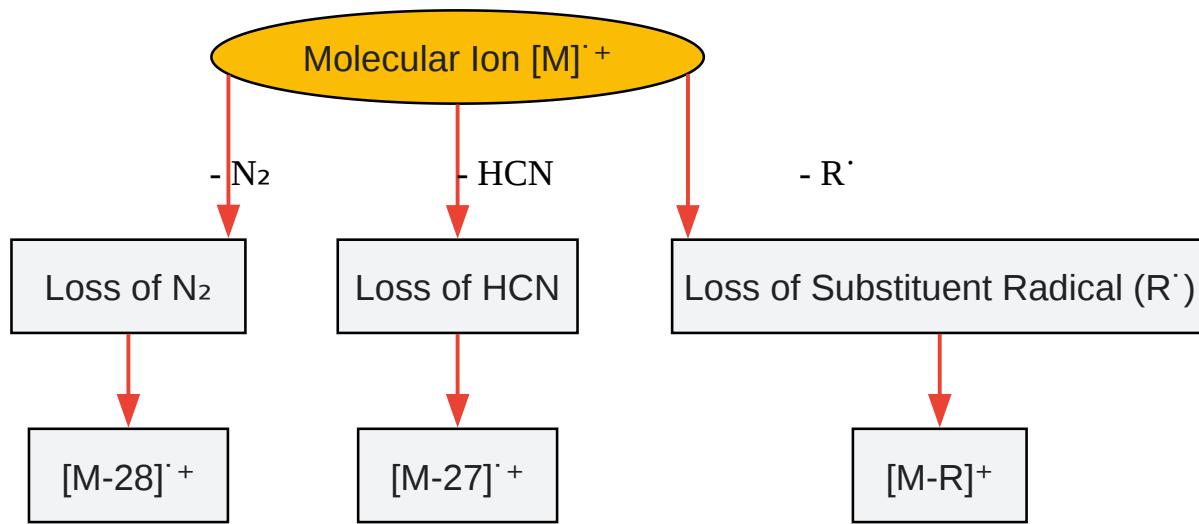
- Objective: To study the electronic transitions within the molecule.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to a known concentration. The solution is then placed in a quartz cuvette.[8]
- Data Acquisition: The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm.

## Visualizing Spectroscopic Analysis and Fragmentation

To further clarify the analytical process, the following diagrams illustrate a typical workflow for isomer differentiation and a common fragmentation pathway.

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**Figure 1.** General experimental workflow for the spectroscopic analysis and identification of substituted **1H-Indazol-3-amine** isomers.

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**Figure 2.** A simplified, representative mass fragmentation pathway for a substituted **1H-Indazol-3-amine**.

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